molecular formula C22H19FN4O2 B2847683 N-ethyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide CAS No. 1260916-41-3

N-ethyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide

Cat. No. B2847683
CAS RN: 1260916-41-3
M. Wt: 390.418
InChI Key: WYSMOXBUIPBYEW-UHFFFAOYSA-N
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Description

“N-ethyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide” is a complex organic compound. It contains several functional groups and structural features, including a fluorophenyl group, an oxadiazole ring, a pyrrole ring, and an acetamide group. These features suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains several different types of chemical bonds and functional groups, which would give it a unique 3-dimensional shape. The presence of the fluorophenyl and oxadiazole groups could potentially allow for interesting interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its reactivity and the types of reactions it can participate in .

Scientific Research Applications

Therapeutic Applications of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring, a key structural component of N-ethyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide, is renowned for its presence in compounds demonstrating a wide spectrum of biological activities. This aromatic heterocycle, characterized by pyridine-like nitrogen atoms, facilitates the binding of derivatives to various enzymes and receptors through multiple weak interactions, leading to diverse bioactivities. Scientific research has highlighted the development of 1,3,4-oxadiazole-based compounds as a promising area due to their potential in treating various ailments, showcasing significant therapeutic value (Verma et al., 2019).

Biochemical Interactions and Pharmacological Profile

The peculiar structural features of the 1,3,4-oxadiazole ring contribute to the effective binding and interaction of its derivatives with biological systems. These interactions are pivotal in eliciting an array of bioactivities, which include but are not limited to anticancer, antifungal, antibacterial, and anti-inflammatory effects. Such compounds are extensively utilized in the medicinal chemistry domain, underscoring their broad application spectrum and highlighting their development value in crafting more active and less toxic medicinal agents (Verma et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with . Without more information, it’s difficult to speculate on the mechanism of action.

Safety and Hazards

The safety and hazards of this compound would depend on several factors, including its reactivity, toxicity, and the specific conditions under which it is used .

Future Directions

The future directions for research on this compound could be quite broad, given its complex structure and the potential for interesting chemical and biological properties. Potential areas of interest could include exploring its synthesis, studying its reactivity, investigating its potential uses, and assessing its safety and environmental impact .

properties

IUPAC Name

N-ethyl-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-2-27(18-7-4-3-5-8-18)20(28)15-26-14-6-9-19(26)22-24-21(25-29-22)16-10-12-17(23)13-11-16/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSMOXBUIPBYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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